![molecular formula C14H25NO3S B5232658 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-isobutylmethanesulfonamide](/img/structure/B5232658.png)
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-isobutylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-isobutylmethanesulfonamide belongs to a class of organic compounds known for their unique bicyclic structure and sulfonamide group. It's part of the broader family of bicyclo[2.2.1]heptane derivatives, which are studied for their chemical and physical properties.
Synthesis Analysis
- The synthesis of related N-(oxiran-2-ylmethyl) (glycidyl) derivatives involves reactions of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide with epichlorohydrin. These derivatives undergo epoxidation and aminolysis, analyzed by IR, 1H NMR spectroscopy, and mass spectrometry (Palchikov, Prid’ma, & Kas’yan, 2014).
Molecular Structure Analysis
- The molecular structure of these compounds is characterized using techniques like IR and NMR spectroscopy. The spectral data, including 1H and 13C NMR spectra, provide insights into the stereochemical features and the structure of various derivatives (Kas’yan, Isaev, & Kas’yan, 2002).
Chemical Reactions and Properties
- The chemical reactions of these compounds involve various transformations. For instance, N-(arylsulfonyl)bicyclo[2.2.1]hept-2-enendo-5-methylamines synthesized from bicyclo[2.2.1]hept-2-en-endo-5-carbonitrile undergo reactions with arylsufonyl chlorides. The products from such reactions, like azabrendanes, are confirmed using spectral methods (Kasyan, Sereda, Potekhin, & Kasyan, 1997).
Physical Properties Analysis
- Physical properties such as melting points, solubility, and crystalline structure are typically determined using methods like X-ray diffraction analysis. For example, the synthesis of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, a related compound, involves studying these physical properties (Garagan, Moskalik, Sterkhova, & Ganin, 2023).
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit certain transcription factors in t-lymphocytes .
Mode of Action
It is suggested that similar compounds prevent the formation of active transcription factors such as nf-at and nf-il2a .
Biochemical Pathways
The inhibition of transcription factors like nf-at and nf-il2a can potentially affect the gene expression of interleukin-2 (il2), a crucial cytokine in the immune response .
Result of Action
The inhibition of transcription factors could potentially lead to changes in gene expression and immune response .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(2-methylpropyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S/c1-10(2)8-15-19(17,18)9-14-6-5-11(7-12(14)16)13(14,3)4/h10-11,15H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCFFRUNURCKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)CC12CCC(C1(C)C)CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylpropyl)methanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.